5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine
Overview
Description
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C11H11F3N4 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways and have downstream effects on a variety of biological processes.
Result of Action
Similar compounds have been found to display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity . This suggests that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival. Furthermore, it has been reported to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active site of certain enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular stress responses, thereby modulating the cell’s overall response to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation rates and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved cellular function. At higher doses, this compound can induce toxic effects, including oxidative damage, inflammation, and apoptosis. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic processes result in the formation of water-soluble metabolites that can be readily excreted from the body. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its bioavailability and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound has been observed to accumulate in the mitochondria, where it modulates mitochondrial function and influences cellular energy metabolism. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Properties
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIRVCPINOZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528795-75-6 | |
Record name | 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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